molecular formula C17H24Cl2N2O8 B1234158 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 73387-70-9

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B1234158
CAS No.: 73387-70-9
M. Wt: 455.3 g/mol
InChI Key: MRIVLIZODPMSEJ-SPIKMXEPSA-L
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Description

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate is a compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique bicyclic structure and the presence of chloroethyl groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems could be employed to ensure consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves its ability to alkylate DNA. The chloroethyl groups react with the nucleophilic sites on DNA, forming covalent bonds and leading to cross-linking of the DNA strands . This cross-linking disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The compound’s specificity for guanine residues in DNA contributes to its effectiveness as an antitumor agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific reactivity and biological activity. Its ability to form stable DNA cross-links distinguishes it from other alkylating agents, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

73387-70-9

Molecular Formula

C17H24Cl2N2O8

Molecular Weight

455.3 g/mol

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C9H18Cl2N2.2C4H4O4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*5-3(6)1-2-4(7)8/h1-9H2;2*1-2H,(H,5,6)(H,7,8)/q+2;;/p-2/b;2*2-1-

InChI Key

MRIVLIZODPMSEJ-SPIKMXEPSA-L

Isomeric SMILES

C1[N+]2(C[N+](C1)(CC2)CCCl)CCCl.C(=C\C(=O)[O-])\C(=O)O.C(=C\C(=O)[O-])\C(=O)O

SMILES

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O

Canonical SMILES

C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O

Synonyms

1,4-bis(2'-chloroethyl)-1,4--diazabicyclo(2.2.1)heptane dihydrogen dimaleate
DABIS maleate
NSC 262266
NSC-262666

Origin of Product

United States

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